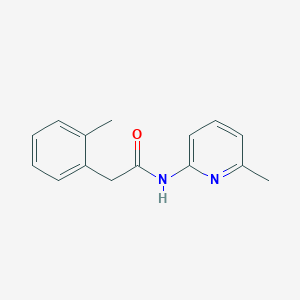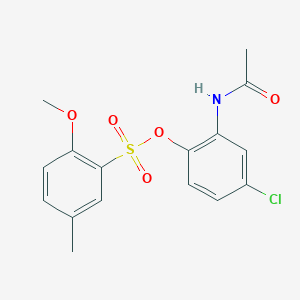![molecular formula C19H24N2O5S B245223 Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate, also known as E-64, is a potent and irreversible inhibitor of cysteine proteases. It was first synthesized in the 1970s by researchers at Merck & Co. and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mechanism of Action
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate irreversibly binds to the active site of cysteine proteases, inhibiting their activity. It forms a covalent bond with the catalytic cysteine residue, preventing the enzyme from functioning properly. This mechanism of action makes Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate a useful tool for studying the role of cysteine proteases in various biological processes.
Biochemical and Physiological Effects
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to induce apoptosis in cancer cells, inhibit autophagy in neurons, and reduce inflammation in animal models of arthritis. Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in lab experiments is its potency and specificity for cysteine proteases. It has been shown to be effective at inhibiting the activity of several different cysteine proteases, making it a versatile tool for studying their role in various biological processes. However, one limitation of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of protease reactivation.
Future Directions
There are several future directions for research involving Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. One area of interest is the development of new cysteine protease inhibitors that are more specific and less toxic than Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. Another area of interest is the use of Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in the development of new therapeutics for diseases such as cancer, Alzheimer's disease, and arthritis. Finally, further research is needed to fully understand the role of cysteine proteases in various biological processes and the potential therapeutic applications of cysteine protease inhibitors such as Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate.
Synthesis Methods
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is synthesized through a multi-step process that involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been widely used in scientific research to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, inflammation, and cancer. It has been shown to inhibit the activity of several cysteine proteases, including cathepsins B, H, L, and S, as well as papain and calpain.
properties
Molecular Formula |
C19H24N2O5S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-9-10-18(16-8-6-5-7-15(16)17)27(23,24)21-13-11-20(12-14-21)19(22)26-4-2/h5-10H,3-4,11-14H2,1-2H3 |
InChI Key |
UGBDKDBCNPSRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide](/img/structure/B245143.png)
![1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
![5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)

![5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B245147.png)

![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)